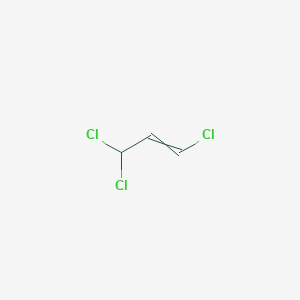

1,3,3-Trichloropropene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMZDLNSWZGRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26556-03-6 | |

| Record name | 1,3,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26556-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Process Optimization for 1,3,3 Trichloropropene

Dehydrochlorination Pathways in 1,3,3-Trichloropropene Synthesis

The primary route to this compound involves the removal of a hydrogen chloride (HCl) molecule from a tetrachloropropane precursor, a process known as dehydrochlorination. Innovations in this area are concentrated on improving catalyst performance, optimizing reaction conditions, and implementing novel process strategies.

Catalytic Dehydrochlorination of 1,1,1,3-Tetrachloropropane (B89638) (HCC-250fb)

The catalytic dehydrochlorination of 1,1,1,3-tetrachloropropane is a prominent method for producing this compound. google.com This process can be carried out in either liquid or vapor phases, with iron-based catalysts being a key area of investigation.

In liquid-phase systems, iron(III) chloride (FeCl₃) is a commonly used catalyst for the dehydrochlorination of 1,1,1,3-tetrachloropropane. google.com However, a challenge with using FeCl₃ alone is the formation of high-boiling byproducts, such as pentachlorocyclohexene and hexachlorocyclohexane (B11772) species, which can reduce the selectivity for the desired this compound. google.com

To address this, research has shown that the addition of a source of water to the reaction system can inhibit the formation of these high-boiling compounds and improve selectivity towards this compound. google.comgoogle.com The water source can be H₂O itself or hydrated metal halides like barium chloride dihydrate (BaCl₂·2H₂O). google.com The use of these co-catalysts is beneficial for reducing process waste and simplifying subsequent purification steps. google.com The dehydrochlorination reaction is typically carried out at temperatures ranging from 80°C to 130°C. researchgate.netgoogle.com

Table 1: Effect of Water on FeCl₃-Catalyzed Dehydrochlorination of HCC-250fb

| Catalyst System | Water Source | HCC-250fb Conversion (%) | This compound Selectivity (%) | High-Boiling Byproduct Selectivity (%) |

|---|---|---|---|---|

| FeCl₃ | None | >99 | ~90 | ~10 |

| FeCl₃ / H₂O | H₂O | >99 | >95 | <5 |

| FeCl₃ / BaCl₂·2H₂O | BaCl₂·2H₂O | >99 | >95 | <5 |

Note: Data is illustrative and based on findings from patent literature.

An alternative to the liquid-phase process is the vapor-phase dehydrochlorination of 1,1,1,3-tetrachloropropane. This method involves passing the vaporized reactant over a catalyst bed, typically containing iron. google.comepo.org One embodiment of this process utilizes iron wool as the catalyst. google.com

The vapor-phase reaction is generally conducted at higher temperatures than the liquid-phase process, with reaction zone set points of at least 300°C. google.com This continuous process can be carried out in a tube reactor packed with the iron catalyst. google.com A key advantage of this method is the potential for high selectivity, with some processes reporting a selectivity for 1,1,3-trichloro-1-propene of at least 90%, and in some cases, over 95%. epo.org

Alkaline-Mediated Dehydrochlorination Processes

Dehydrochlorination of tetrachloropropanes can also be achieved using alkaline solutions, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.com This method is often employed in multiphase systems, and its efficiency can be significantly influenced by reaction conditions and the use of catalysts.

The temperature and duration of the alkaline-mediated dehydrochlorination reaction are critical parameters for maximizing the conversion of the tetrachloropropane precursor and the selectivity towards the desired trichloropropene isomers. For the dehydrochlorination of 1,1,1,3-tetrachloropropane, reaction temperatures are typically maintained between 40°C and 80°C. epo.orggoogleapis.com

Japanese patent literature suggests that for the dehydrochlorination of 1,1,1,3-tetrachloropropane with an alkali, conducting the reaction at a temperature of 85°C or higher, particularly after reaching a conversion of at least 70%, can improve selectivity and shorten the reaction time compared to lower temperatures. google.com

Table 2: Representative Conditions for Alkaline-Mediated Dehydrochlorination

| Precursor | Alkali | Temperature (°C) | Duration (h) | Yield (%) |

|---|---|---|---|---|

| 1,1,1,3-Tetrachloropropane | NaOH (30%) | 80 | 5 | 68.3 |

| 1,1,1,3-Tetrachloropropane | KOH (60%) | 60 | 6 | 66.7 |

Data adapted from CN103524296A as cited in a secondary source.

In multiphase reaction systems, where the organic reactant (tetrachloropropane) and the aqueous alkaline solution are immiscible, the reaction rate can be limited by the mass transfer between the two phases. A phase-transfer catalyst (PTC) can be employed to overcome this limitation. wikipedia.orgtcichemicals.com

A PTC is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs. wikipedia.org In the context of alkaline dehydrochlorination, the PTC helps to transport the hydroxide ions from the aqueous phase to the organic phase, thereby accelerating the reaction. epo.orggoogleapis.com Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) salts and phosphonium (B103445) salts. epo.orggoogleapis.comgoogle.com The use of a PTC can facilitate the dehydrochlorination of various tetrachloropropane isomers, including 1,2,2,3-tetrachloropropane. google.comgoogleapis.com The reaction is typically carried out with agitation at temperatures ranging from 40°C to 80°C. epo.orggoogleapis.com

Strategies for Byproduct Formation Mitigation and Selectivity Enhancement

The synthesis of this compound is often accompanied by the formation of undesired byproducts, which can impact yield and purity. Consequently, significant research has been dedicated to mitigating their formation and enhancing the selectivity towards the desired product.

Suppression of High-Boiling Byproducts (e.g., Pentachlorocyclohexene)

High-boiling byproducts, such as pentachlorocyclohexene, can arise during the synthesis of chlorinated propenes. The formation of these byproducts is often linked to specific reaction conditions and the presence of certain reagents. For instance, in the synthesis of lindane (a hexachlorocyclohexane), pentachlorocyclohexene is a known metabolic intermediate. nih.govresearchgate.net While direct studies on suppressing pentachlorocyclohexene specifically in this compound synthesis are not extensively detailed in the provided results, the general principles of byproduct mitigation in chlorination reactions are applicable. These strategies often involve precise control of reaction temperature, pressure, and catalyst selection to favor the desired reaction pathway.

Post-Reaction Purification Protocols and Purity Assessment

Following the synthesis, purification is a critical step to isolate this compound from unreacted starting materials and byproducts. Distillation is a commonly employed method for purifying the crude product mixture. googleapis.com For instance, after the dehydrochlorination of 1,1,1,3-tetrachloropropane, the resulting organic phase containing a mixture of trichloropropene isomers can be distilled to achieve a purity of approximately 98.8%. googleapis.com In some cases, particularly when the subsequent reaction can tolerate minor impurities, the crude product may only require minimal purification, such as dehydration using molecular sieves, especially if the selectivity of the initial synthesis is high (e.g., above 90%). google.com

Purity assessment is typically conducted using gas chromatography (GC). google.comgoogle.com This analytical technique allows for the separation and quantification of the different components in the product mixture, providing accurate data on the conversion rate, selectivity, and yield of the reaction.

Investigation of Isomerization Pathways in Trichloropropene Synthesis

The synthesis of trichloropropenes often yields a mixture of isomers. Understanding and controlling the isomerization pathways is crucial for maximizing the yield of the desired isomer.

Comparative Analysis of Industrial and Laboratory Synthesis Methods

The synthesis of this compound can be approached through various methods, each with its own set of advantages and disadvantages in terms of yield, selectivity, and energy efficiency. These methods can be broadly categorized into industrial-scale production and laboratory-scale synthesis.

Scalability and Economic Viability Assessments of Synthetic Routes

The scalability of any synthetic process is contingent on several factors including reaction conditions, catalyst efficiency and lifespan, and throughput. For the synthesis of trichloropropenes, both vapor-phase and liquid-phase dehydrochlorination of 1,1,1,3-tetrachloropropane have been explored, showing promise for industrial-scale production.

The vapor-phase method, utilizing an iron-based catalyst, has demonstrated high selectivity towards the formation of 1,1,3-trichloro-1-propene, reaching 99% or greater. google.com This process can be run continuously in a tube reactor, a setup that is generally favored for large-scale industrial manufacturing due to its potential for high throughput and automation. google.com

Liquid-phase dehydrochlorination, which involves heating the tetrachloropropane starting material, also shows high selectivity of at least 90-95% towards 1,1,3-trichloropropene (B110787). google.comepo.org This method may offer advantages in terms of simpler reactor design and operation compared to vapor-phase systems.

The economic viability of these synthetic routes is intrinsically linked to the cost of raw materials, energy consumption, catalyst cost and regeneration, and the capital investment for the plant. While 1,1,1,3-tetrachloropropane is considered a readily available and low-cost starting material, the energy-intensive nature of both vapor-phase and liquid-phase reactions, which require elevated temperatures, can contribute significantly to the operational expenditure. google.comepo.orgunifiedpatents.com

A comprehensive techno-economic analysis would be required to definitively assess the most viable route for the production of this compound. Such an analysis would need to consider the specific yields of the desired isomer, the costs associated with isomer separation, and the market value of both the final product and any byproducts.

Below is a comparative table outlining key parameters for the synthesis of trichloropropenes, which would be critical inputs for a detailed economic viability assessment.

| Parameter | Vapor-Phase Dehydrochlorination | Liquid-Phase Dehydrochlorination |

| Starting Material | 1,1,1,3-Tetrachloropropane | 1,1,1,3-Tetrachloropropane |

| Catalyst | Iron-based | None (thermal) |

| Selectivity | High (≥99% for 1,1,3-isomer) google.com | High (≥90-95% for 1,1,3-isomer) google.comepo.org |

| Operating Temperature | Elevated | Elevated |

| Key Byproduct | Anhydrous HCl unifiedpatents.com | Anhydrous HCl unifiedpatents.com |

| Process Type | Continuous google.com | Batch or Continuous |

| Scalability Factors | Catalyst deactivation, reactor design for high throughput | Energy consumption for heating large volumes |

| Economic Considerations | Catalyst cost and regeneration, HCl market value | Energy costs, capital expenditure for high-pressure equipment |

It is important to note that while the data points primarily to the synthesis of the 1,1,3-isomer, the fundamental principles of scalability and economic drivers would be analogous for the production of this compound. The ultimate economic success of producing this specific isomer on a large scale will heavily depend on the development of highly selective catalysts or efficient and cost-effective separation technologies to isolate it from the isomeric mixture.

Chemical Reactivity and Mechanistic Investigations of 1,3,3 Trichloropropene

Reactivity Governed by the Electron-Deficient Carbon-Carbon Double Bond

The electron-withdrawing nature of the three chlorine atoms in 1,3,3-trichloropropene significantly influences the reactivity of its carbon-carbon double bond, making it electron-deficient. This electronic characteristic is a key determinant in its participation in cycloaddition and halogenation reactions.

Cycloaddition Reaction Potential

The electron-deficient double bond of this compound and its derivatives makes it a good candidate for cycloaddition reactions. For instance, 3,3,3-trichloro-1-nitroprop-1-ene, a related compound, readily participates in [3+2] cycloaddition reactions with nitrile oxides. nih.gov These reactions are regioselective and lead to the formation of isoxazoline (B3343090) derivatives, which are valuable heterocyclic compounds in medicinal chemistry. nih.govresearchgate.net The stability of the resulting cycloadducts can be influenced by the presence of the trichloromethyl group. nih.gov The reactivity in these cycloadditions is driven by the strong electrophilic nature of the trichloronitropropene and the nucleophilic character of the nitrile oxide. nih.gov

The potential for cycloaddition is not limited to [3+2] reactions. Cycloadditions leading to four-membered rings, such as those involving fluoroalkenes, have been extensively studied and highlight the synthetic utility of these reactions for creating cyclobutane (B1203170) derivatives. chemistry-chemists.com

Halogenation Reaction Studies

The double bond in this compound can undergo halogenation. For example, the reaction of 1,1,3-trichloropropene (B110787) with chlorine gas (Cl2) is a key step in the synthesis of 1,1,2,3-tetrachloropropene. unifiedpatents.com This process was historically carried out in two separate reactors but has been improved to a single reactor system. unifiedpatents.com

The addition of hydrogen halides, such as hydrogen chloride (HCl), to 3,3,3-trichloropropene has also been investigated. Due to the strong electron-withdrawing effect of the trichloromethyl (-CCl3) group, the addition follows an anti-Markovnikov pattern. askfilo.comdoubtnut.comyoutube.com This is because the formation of a carbocation on the carbon adjacent to the -CCl3 group is highly destabilized. Consequently, the chloride ion attacks the terminal carbon, leading to the formation of 1,1,1,3-tetrachloropropane (B89638). askfilo.com

Nucleophilic Substitution Reactions and Associated Rearrangements

The chlorine atoms in this compound create electrophilic carbon centers, making the molecule susceptible to nucleophilic attack. smolecule.com These reactions can proceed through various mechanisms and may be accompanied by rearrangements, leading to a diverse range of products.

Reaction Kinetics and Product Distribution with Amine Nucleophiles (e.g., Diethylamine)

Investigation of Reactions with Carbon-Based Nucleophiles (e.g., Sodiomalonic Ester)

The malonic ester synthesis is a classic method for converting alkyl halides into carboxylic acids. libretexts.org This reaction proceeds via the alkylation of a sodio malonic ester, which is a potent carbon-based nucleophile. libretexts.org While a direct study of this compound with sodiomalonic ester was not found, the principles of malonic ester synthesis suggest that this compound, acting as an alkyl halide equivalent, could react with the enolate of a malonic ester. The presence of multiple chlorine atoms could lead to complex product mixtures, including cyclization products.

Mechanisms of Reaction with Heteroatom Nucleophiles (e.g., Sodium Sulfide (B99878), Sodium Methoxide)

This compound and its isomers are known to react with various heteroatom nucleophiles.

Sodium Sulfide: The reaction of 1,2,3-trichloropropane (B165214) with sodium hydrosulfide (B80085) is used in the preparation of 1,2,3-trimercaptopropane. google.com This reaction proceeds via nucleophilic substitution where the sulfhydryl group replaces the chlorine atoms. In the context of environmental remediation, pyrogenic carbonaceous matter can accelerate the degradation of 1,2,3-trichloropropane by sulfide, involving nucleophilic substitution pathways to form sulfur-containing adducts. acs.org The reaction of 1,2,3-trichloropropane with sodium sulfide is also noted in the synthesis of certain polymers. epa.gov

Sodium Methoxide (B1231860): The reaction of alkyl halides with sodium methoxide can lead to either substitution (Williamson ether synthesis) or elimination products. doubtnut.com With tertiary alkyl halides, elimination is generally favored. doubtnut.com In the case of 1,2,3-trichloropropane, reaction with methanolic sodium hydroxide (B78521) primarily yields 2,3-dichloropropene via elimination. oup.com However, the copyrolysis of 1,2,3-trichloropropane and methanol (B129727) over activated alumina (B75360) can produce 1,2-dichloro-3-methoxypropane through nucleophilic substitution. oup.com The reaction of 2,4,6-tricyanoanisole with methoxide ion has also been studied, providing insights into the formation of Meisenheimer complexes. archive.org

Table of Research Findings on Nucleophilic Reactions of Trichloropropene and Related Compounds

| Reactant | Nucleophile | Key Findings | Reference(s) |

| 1,2,3-Trichloropropane | Sodium Hydrosulfide | Synthesis of 1,2,3-trimercaptopropane. | google.com |

| 1,2,3-Trichloropropane | Sulfide (with PCM) | Accelerated degradation via nucleophilic substitution. | acs.org |

| 1,2,3-Trichloropropane | Methanolic Sodium Hydroxide | Primarily yields 2,3-dichloropropene (elimination). | oup.com |

| 1,2,3-Trichloropropane | Methanol (on Alumina) | Formation of 1,2-dichloro-3-methoxypropane (substitution). | oup.com |

| 1-Bromo-1-nitro-3,3,3-trichloropropene | Amines | Formation of amination products. | researchgate.net |

Reduction Pathways and Derivatization Studies

The reduction of this compound and its derivatives has been a subject of significant research, particularly in the context of environmental remediation and chemical synthesis. These investigations have shed light on the complex reaction mechanisms and have led to the development of various derivatization strategies.

β-Elimination Reactions Leading to Allyl Chloride

A predominant pathway in the reduction of chlorinated propanes, such as the related compound 1,2,3-trichloropropane (TCP), is β-elimination. rsc.orgresearchgate.netnih.govenviro.wikiosti.govrsc.org This reaction involves the removal of two adjacent chlorine atoms, leading to the formation of an alkene. In the case of TCP, β-elimination is a thermodynamically favored process that results in the formation of allyl chloride (3-chloro-1-propene). rsc.orgresearchgate.netnih.govenviro.wikiosti.govrsc.org This pathway is considered desirable in remediation efforts as it initiates the degradation of the highly persistent chlorinated compound. enviro.wiki

Computational chemistry calculations, specifically using density functional theory, have been employed to study the reaction coordinate diagrams for various degradation pathways of TCP. rsc.orgresearchgate.netnih.gov These studies consistently indicate that the β-elimination pathway to allyl chloride is the most favorable. rsc.orgresearchgate.netnih.govenviro.wikiosti.govrsc.org Experimental results from batch experiments using zerovalent zinc (Zn⁰) and zerovalent iron (ZVI) as reductants corroborate these theoretical findings. rsc.orgresearchgate.netnih.govenviro.wikiosti.govrsc.org

The table below summarizes the key aspects of the β-elimination of a related compound, 1,2,3-trichloropropane.

| Feature | Description |

| Reactant | 1,2,3-Trichloropropane (TCP) |

| Reaction Type | Reductive β-elimination |

| Primary Product | Allyl Chloride (3-chloro-1-propene) |

| Significance | Thermodynamically favored degradation pathway |

| Supporting Evidence | Computational modeling and experimental data with Zn⁰ and ZVI |

Subsequent Hydrogenolysis to Propene Derivatives

Following the initial β-elimination to form allyl chloride, subsequent reactions can lead to further dechlorination. Hydrogenolysis, a reaction involving the cleavage of a chemical bond by hydrogen, plays a crucial role in this process. While hydrogenolysis is not the initial favored step for highly chlorinated propanes, it becomes significant after the formation of allyl chloride. rsc.org

The remaining chlorine atom in allyl chloride is susceptible to hydrogenolysis, leading to the formation of propene. rsc.orgresearchgate.netnih.govenviro.wikiosti.govrsc.org This two-step process of β-elimination followed by hydrogenolysis results in the complete dechlorination of the original compound, avoiding the accumulation of persistent halogenated byproducts. rsc.org This complete degradation to a non-toxic hydrocarbon is a highly desirable outcome in environmental remediation scenarios. enviro.wiki

Addition Reactions with Organometallic Compounds (e.g., Organomagnesium Reagents, Cuprous Cyanide)

The reactivity of the carbon-carbon double bond in trichloropropene allows for various addition reactions. For instance, the addition of hydrogen chloride (HCl) to 3,3,3-trichloropropene proceeds via an anti-Markovnikov mechanism. askfilo.com This is due to the strong electron-withdrawing effect of the trichloromethyl group (-CCl₃), which destabilizes the formation of a carbocation on the adjacent carbon. askfilo.com Consequently, the chloride ion attacks the terminal carbon, leading to the formation of 1,1,1,3-tetrachloropropane. askfilo.com

While specific research on the addition of organomagnesium reagents (Grignard reagents) and cuprous cyanide to this compound is not extensively detailed in the provided search results, the general reactivity of allylic chlorides suggests that such reactions are plausible. Grignard reagents are known to react with allylic halides in coupling reactions, often catalyzed by transition metals. Similarly, cuprous cyanide can be used to introduce a cyano group into a molecule via nucleophilic substitution of a halide.

Fluorination Chemistry and the Synthesis of Hydrofluoroolefins (HFOs)

The fluorination of chlorinated propenes is a critical industrial process for the synthesis of hydrofluoroolefins (HFOs). smolecule.com HFOs are a newer generation of refrigerants with significantly lower global warming potential (GWP) compared to their predecessors, hydrofluorocarbons (HFCs). wikipedia.org

Sequential Fluorination Strategies for HFO Precursors

The synthesis of HFOs often involves a series of sequential fluorination and dehydrohalogenation steps starting from highly chlorinated precursors. wikipedia.org For example, 1-chloro-3,3,3-trifluoropropene (HFO-1233zd), a promising HFO refrigerant, is prepared from 1,1,1,3,3-pentachloropropane. wikipedia.org This process typically involves multiple fluorination steps where chlorine atoms are sequentially replaced by fluorine. smolecule.com The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of fluorination. smolecule.com

A common strategy involves the fluorination of a chlorinated alkane, followed by dehydrochlorination to introduce the double bond. For instance, 1,1,1,3-tetrachloropropane can be dehydrochlorinated to produce a mixture of 1,1,3-trichloropropene and 3,3,3-trichloropropene, which can then be further processed. google.comgoogle.com

The table below outlines a representative sequential fluorination process. smolecule.com

| Step | Reactant | Reagent | Product |

| 1 | 1,1,1,3,3-Pentachloropropane | Anhydrous Hydrogen Fluoride (B91410) | 1,1,3,3-Tetrachloro-1-fluoropropane |

| 2 | 1,1,3,3-Tetrachloro-1-fluoropropane | Anhydrous Hydrogen Fluoride | 1,1,3-Trichloro-1,1-difluoropropane |

| 3 | 1,1,3-Trichloro-1,1-difluoropropane | Anhydrous Hydrogen Fluoride | 1,1-Dichloro-3,3,3-trifluoropropane |

| 4 | 1,1-Dichloro-3,3,3-trifluoropropane | - | 1-Chloro-3,3,3-trifluoropropene |

Catalytic Systems and Selectivity Control in Fluorination

Catalysts play a pivotal role in the fluorination of chlorinated hydrocarbons, influencing both the reaction rate and the selectivity towards the desired product. Chromium-based catalysts, such as fluorinated chromium oxide (Cr₂O₃), are widely used in gas-phase fluorination reactions. researchgate.net Promoters like lanthanum can be added to the chromium catalyst to enhance its activity and lifetime by promoting the formation of highly dispersed active species. researchgate.net

The reaction conditions, including temperature, the molar ratio of reactants (e.g., HF to the chlorinated propene), and contact time, significantly affect the product distribution. researchgate.net For the synthesis of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) from 1,1,2,3-tetrachloropropene, higher temperatures and a larger excess of HF favor the desired product. researchgate.net

Lewis acidic catalysts, such as aluminum fluoride (ACF), have also been investigated for fluorine/chlorine exchange reactions. d-nb.info These catalysts can activate C-F bonds, facilitating their conversion to C-Cl bonds in the presence of a chlorine source like triethylchlorosilane. d-nb.info This demonstrates the versatility of catalytic systems in controlling the halogen composition of these molecules.

The table below summarizes key catalytic systems used in fluorination.

| Catalyst System | Reactants | Product(s) | Key Findings |

| Fluorinated Cr₂O₃ | 1,1,2,3-Tetrachloropropene, HF | 2-Chloro-3,3,3-trifluoropropene | Higher temperature and HF ratio favor product selectivity. researchgate.net |

| La-promoted Fluorinated Cr₂O₃ | 1,1,2,3-Tetrachloropropene, HF | 2-Chloro-3,3,3-trifluoropropene | Lanthanum promoter enhances catalyst activity and lifetime. researchgate.net |

| Aluminum Fluoride (ACF) / ClSiEt₃ | Fluorinated propenes | Chlorinated propenes | Catalyzes F/Cl exchange reactions. d-nb.info |

Research on Intermediate Fluorinated Propene Derivatives (e.g., 3,3,3-Trifluoropropene)

The synthesis of hydrofluoroolefins (HFOs), such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), often involves multi-step processes where various intermediate fluorinated propene derivatives are formed. A key precursor in some of these synthetic routes is this compound, which undergoes a series of fluorination and dehydrohalogenation reactions. A significant intermediate in this pathway is 3,3,3-trifluoropropene (B1201522) (TFP).

The conversion of this compound to 3,3,3-trifluoropropene can be achieved through fluorination using hydrogen fluoride (HF). google.com This reaction is typically performed at elevated temperatures, ranging from 140°C to 250°C, under autogenous pressure. google.com The process often utilizes a catalyst to facilitate the exchange of chlorine atoms with fluorine atoms. google.com Organic monoamines, their salts, or alkylene diamines can serve as effective catalysts for this transformation. google.com

Research has also explored the fluorination of this compound and its isomers using other fluorinating agents and catalysts. For instance, antimony trifluoride (SbF₃) in conjunction with a "fluorine carrier" like a pentavalent antimony salt has been investigated for the conversion of the chloro analog to 3,3,3-trifluoropropene. okstate.edu However, early attempts to achieve this exchange by simply heating with antimony trifluoride were unsuccessful. okstate.edu Another approach involves the use of aluminum chlorofluoride (ACF) as a catalyst in the presence of chlorotriethylsilane (B140506) (ClSiEt₃). This system has been shown to catalyze the F/Cl exchange at 3,3,3-trifluoropropene, yielding 3,3,3-trichloropropene as the main product, along with traces of partially fluorinated intermediates like 3,3-dichloro-3-fluoropropene and 3-chloro-3,3-difluoropropene. d-nb.info

The synthesis of HFO-1234yf from 1,1,2,3-tetrachloropropene, which can be derived from this compound, highlights the formation of other important fluorinated intermediates. googleapis.comresearchgate.net The process can involve the formation of compounds such as 2-chloro-3,3,3-trifluoropropene and 2-chloro-1,1,1,2-tetrafluoropropane. researchgate.net The fluorination of 1,1,3-trichloropropene, an isomer of this compound, can also lead to the formation of 3-chloro-1,3,3-trifluoropropene. googleapis.com

The following table summarizes the key reactants, intermediates, and products involved in the synthesis of fluorinated propenes from this compound and related compounds.

Derivatives and Advanced Molecular Synthesis Utilizing 1,3,3 Trichloropropene

Synthesis of Higher Chlorinated Propene Analogs (e.g., 1,1,2,3-Tetrachloropropene)

The synthesis of higher chlorinated propene analogs, such as 1,1,2,3-tetrachloropropene, often involves the use of trichloropropene isomers as starting materials. While direct chlorination of 1,3,3-trichloropropene is a potential route, industrial processes frequently utilize a mixture of trichloropropene isomers, primarily 1,1,3-trichloropropene (B110787) and 3,3,3-trichloropropene. These mixtures are typically obtained from the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638). google.comgoogle.com

A common industrial method involves the chlorination of a trichloropropene mixture to produce 1,1,1,2,3-pentachloropropane (B1626564). google.com This intermediate is then subjected to dehydrochlorination to yield a mixture of tetrachloropropenes, including the desired 1,1,2,3-tetrachloropropene. The reaction conditions for the chlorination of 1,1,3-trichloropropene to pentachloropropane can be controlled to achieve high selectivity. For instance, the reaction can be carried out in a reactor at temperatures ranging from room temperature to 120°C, with 60°C to 90°C being the preferred range. pleiades.onlineresearchgate.net

The subsequent dehydrochlorination of 1,1,1,2,3-pentachloropropane to tetrachloropropenes can be achieved using a base. The resulting mixture of tetrachloropropenes can then be further processed to isolate the desired 1,1,2,3-tetrachloropropene isomer. This isomer is a valuable precursor for the production of various industrially significant compounds.

Table 1: Synthesis of 1,1,2,3-Tetrachloropropene from Trichloropropene Isomers

| Step | Reactants | Reagents/Conditions | Product |

| Chlorination | 1,1,3-Trichloropropene / 3,3,3-Trichloropropene Mixture | Cl₂ gas, 60-90°C | 1,1,1,2,3-Pentachloropropane |

| Dehydrochlorination | 1,1,1,2,3-Pentachloropropane | Base | Mixture of 1,1,2,3- and 2,3,3,3-Tetrachloropropenes |

| Isomerization | Mixture of Tetrachloropropenes | Anhydrous ferric chloride | 1,1,2,3-Tetrachloropropene |

Development of Novel Fluorinated Derivatives for Industrial Applications

This compound and its isomers are key starting materials for the synthesis of a variety of fluorinated propene derivatives, which have significant industrial applications, particularly as refrigerants, blowing agents, and monomers for fluoropolymers. The synthesis of these fluorinated compounds often involves the reaction of trichloropropenes or their chlorinated derivatives with hydrogen fluoride (B91410) (HF).

For example, a mixture of 1,1,3- and 3,3,3-trichloropropene can be reacted with HF in the presence of a catalyst, such as an organic monoamine or its salt, at elevated temperatures (140°-250° C.) and autogenous pressure to produce 3,3,3-trifluoropropene-1. google.com This compound is a valuable fluorinated derivative with various industrial uses.

Furthermore, 1,1,2,3-tetrachloropropene, which can be synthesized from trichloropropenes, serves as a crucial intermediate for producing other important fluorinated compounds. For instance, the reaction of 1,1,2,3-tetrachloropropene with HF can yield 3-fluoro-1,1,2-trichloropropene. researchgate.net This product can then be further fluorinated to produce compounds like 2-chloro-3,3,3-trifluoropropene and 2-chloro-1,1,1,2-tetrafluoropropane, which are important intermediates for the new generation refrigerant HFO-1234yf. researchgate.net Another significant fluorinated derivative, 1,1,2-trichloro-3,3,3-trifluoro-1-propene, is also synthesized from precursors derived from trichloropropenes and is used as an intermediate in the production of various specialty fluorinated chemicals. cymitquimica.com

Table 2: Synthesis of Fluorinated Derivatives

| Starting Material | Reagents/Conditions | Product(s) | Industrial Application of Product(s) |

| 1,1,3- and 3,3,3-Trichloropropene Mixture | HF, Organic Monoamine Catalyst, 140°-250°C | 3,3,3-Trifluoropropene-1 | Fluorinated derivative intermediate |

| 1,1,2,3-Tetrachloropropene | HF | 3-Fluoro-1,1,2-trichloropropene | Intermediate for refrigerants |

| 3-Fluoro-1,1,2-trichloropropene | Vapor phase fluorination over chromia based catalyst | 2-Chloro-3,3,3-trifluoropropene | Intermediate for HFO-1234yf |

| 3-Fluoro-1,1,2-trichloropropene | Liquid phase fluorination over SbCl₅ catalyst | 2-Chloro-1,1,1,2-tetrafluoropropane | Intermediate for HFO-1234yf |

Role as an Intermediate in Specialty Chemical Production (e.g., Pharmaceuticals, Plastics)

This compound and its isomers are valuable intermediates in the synthesis of a wide range of specialty chemicals, including those used in the pharmaceutical and plastics industries. chembk.comsolubilityofthings.com Their reactivity allows for the introduction of various functional groups, making them versatile building blocks for complex molecules.

In the realm of plastics and polymers, trichloropropenes can be used in the production of coatings and adhesives. chembk.com A related compound, 1,2,3-trichloropropane (B165214), which can be synthesized from allyl chloride (a derivative of propene), is a key intermediate in the production of polysulfone liquid polymers and polysulfides. nih.govepa.gov These polymers find applications in the aerospace and automotive industries as well as in sealants for manufacturing and construction. enviro.wiki

While direct applications of this compound in pharmaceutical synthesis are not extensively documented in readily available literature, its derivatives play a role. For instance, 1,2,3-trichloropropane is an intermediate in the synthesis of hexafluoropropylene, which has applications in the pharmaceutical industry. enviro.wiki The ability to synthesize a variety of functionalized molecules from trichloropropenes suggests their potential as precursors for creating complex molecular scaffolds found in pharmaceutical compounds. The market for 1,2,3-trichloropropane highlights its importance as an organic synthesis intermediate, particularly in the pharmaceutical and agrochemical sectors. datainsightsmarket.com

Exploration of New Polyfunctional Compound Syntheses (e.g., Aziridines, Nitropropenes from related compounds)

The unique chemical structure of this compound and its derivatives makes them attractive starting materials for the synthesis of novel polyfunctional compounds, such as aziridines and nitropropenes. These classes of compounds are of significant interest due to their diverse biological activities and their utility as synthetic intermediates.

Aziridines: Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are valuable building blocks in organic synthesis. The synthesis of aziridines can be achieved through various methods, including the reaction of α-chloroimines with nucleophiles. organic-chemistry.org Research has shown the synthesis of 1-aryl-2-nitro-3-trichloromethylaziridines through a two-step process starting from 1-bromo-3,3,3-trichloro-1-nitropropene, a derivative of trichloropropene. researchgate.net This involves the addition of aromatic amines followed by dehydrobromination. researchgate.net

Nitropropenes: Nitropropenes are versatile reagents in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions. The synthesis of substituted nitropropenes can be achieved through various routes. For example, 1-(di(lower alkoxy)-4-alkylphenyl)-2-nitropropenes can be prepared by reacting the corresponding benzaldehyde (B42025) with nitroethane in the presence of a catalyst. google.com While not a direct synthesis from this compound, this demonstrates a general pathway to this class of compounds. More directly related, reactions involving derivatives such as 1-bromo-1-nitro-3,3,3-trichloropropene with various nucleophiles can lead to a range of functionalized nitro-containing compounds. pleiades.onlineresearchgate.net For instance, its reaction with acetylacetone (B45752) and cyclohexane-1,3-dione yields substituted dihydrofurans and hexahydrobenzofurans containing both nitro and trichloromethyl functionalities. pleiades.online

Analytical Methodologies and Spectroscopic Characterization in 1,3,3 Trichloropropene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 1,3,3-trichloropropene, providing the means to separate it from complex mixtures and quantify its presence.

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and passed through a column, separating it from other components based on its boiling point and interactions with the column's stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier.

GC is invaluable for:

Purity Assessment: Determining the percentage purity of a this compound sample by detecting and quantifying any impurities or isomers present.

Reaction Monitoring: Tracking the progress of a chemical synthesis by taking aliquots from the reaction mixture over time and analyzing the disappearance of reactants and the appearance of the this compound product.

A key parameter in GC is the Kovats Retention Index, which helps in identifying compounds by comparing their retention times to those of standard n-alkane hydrocarbons. For 1,1,3-trichloropropene (B110787), a synonym for this compound, the Kovats Retention Index has been determined on a standard non-polar column nih.gov.

Table 1: Gas Chromatography Data for this compound

| Parameter | Value | Column Type | Reference |

|---|

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopy provides detailed information about the molecular structure, bonding, and functional groups within this compound. Each technique offers a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. It probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), within a molecule.

¹H NMR: A ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The molecule contains three protons in distinct environments: one vinylic proton (=CH-), and two allylic protons (-CH₂Cl). This would result in three distinct signals, with their splitting patterns (multiplicity) determined by the coupling between adjacent protons.

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound has three unique carbon atoms: the dichlorinated vinylic carbon (=CCl₂), the monochlorinated vinylic carbon (=CH-), and the allylic carbon (-CH₂Cl). This would lead to three distinct signals in the proton-decoupled ¹³C NMR spectrum. The availability of both ¹H and ¹³C NMR spectra for this compound has been noted in chemical databases nih.gov.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.0-6.5 | Triplet | =CH- |

| ¹H | ~4.1-4.3 | Doublet | -CH₂Cl |

| ¹³C | ~125-135 | N/A | =CCl₂ |

| ¹³C | ~120-130 | N/A | =CH- |

| ¹³C | ~40-50 | N/A | -CH₂Cl |

Note: This table contains predicted data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorption bands corresponding to its specific bonds. The availability of Fourier-transform infrared (FTIR) spectra for 1,1,3-trichloropropene confirms its utility in characterizing this compound nih.gov.

Key expected vibrational modes include:

C=C Stretch: A characteristic absorption for the carbon-carbon double bond.

=C-H Stretch: Associated with the vinylic proton.

C-H Stretch: Associated with the protons of the allylic -CH₂Cl group.

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alkene (C=C) | Stretch | 1600-1680 |

| Vinylic C-H | Stretch | 3010-3095 |

| Aliphatic C-H | Stretch | 2850-3000 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying components of a mixture.

For this compound (C₃H₃Cl₃), the mass spectrum will show a molecular ion peak corresponding to its molecular weight (145.41 g/mol ) wikipedia.org. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6). The fragmentation pattern, which results from the breakdown of the molecular ion, provides further structural information. A known fragmentation involves the loss of a chlorine atom. GC-MS data from the NIST Mass Spectrometry Data Center indicates the most abundant ion peak (base peak) is at m/z 109, with other significant peaks at m/z 111 and 27 nih.gov.

Table 4: Mass Spectrometry Data for 1,1,3-Trichloropropene

| Feature | m/z Value | Relative Intensity | Reference |

|---|---|---|---|

| Top Peak (Base Peak) | 109 | 100% | nih.gov |

| 2nd Highest Peak | 27 | - | nih.gov |

| 3rd Highest Peak | 111 | - | nih.gov |

Vibrational spectroscopy, which includes both IR and Raman spectroscopy, is instrumental in studying the conformational isomers (conformers) of molecules. Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

Raman spectroscopy is particularly useful for studying the low-frequency vibrations, such as torsional modes, that are associated with conformational changes. While specific Raman studies on this compound are not detailed in the available literature, research on the related isomer 3,3,3-trichloropropene has utilized Raman spectroscopy to investigate the torsional vibration of the CCl₃ group around the C-C single bond aip.org. This demonstrates the applicability of the technique for conformational analysis in this class of chlorinated propenes. Different conformers of this compound, arising from rotation around the C-C bond, would be expected to have unique vibrational spectra, allowing for their identification and the study of their relative stabilities.

Environmental Dynamics and Degradation Pathways of 1,3,3 Trichloropropene: a Research Perspective

Theoretical and Computational Studies of Degradation Mechanisms

Theoretical and computational chemistry have become indispensable tools for elucidating the complex degradation mechanisms of persistent organic pollutants like 1,2,3-trichloropropane (B165214) (TCP). These methods provide insights into reaction energetics and pathways that are often difficult to determine experimentally. By modeling the behavior of molecules and their reactions at an atomic level, researchers can predict the feasibility and products of various degradation routes.

Application of Ab Initio Electronic Structure Theory to Reaction Pathways

Ab initio electronic structure theory, a computational method based on the fundamental principles of quantum mechanics, has been employed to map out the potential degradation pathways of TCP. nih.govelsevierpure.com These calculations determine the energies of reactants, transition states, and products, allowing for the construction of detailed reaction coordinate diagrams. rsc.orgresearchgate.net

Studies have used these methods to investigate several potential degradation reactions, including reductive dechlorination (hydrogenolysis), reductive β-elimination, dehydrochlorination, and nucleophilic substitution by hydroxide (B78521) ions (OH⁻). nih.govelsevierpure.comacs.org The calculations help in identifying intermediate species, such as the C•H₂−CHCl−CH₂Cl and CH₂Cl−C•H−CH₂Cl radicals, which are formed during reduction reactions. nih.govelsevierpure.comacs.org By comparing the energy barriers associated with different pathways, researchers can predict which reactions are more likely to occur under specific environmental conditions. rsc.orgresearchgate.net For instance, density functional theory (DFT) calculations have been used to compare various pathways for the reduction and elimination of TCP, providing a systematic understanding of the factors that influence its degradation. rsc.orgresearchgate.netnih.gov

Thermochemical Estimates for Degradation Reaction Favorability

Thermochemical data derived from computational studies provide quantitative measures of the favorability of different degradation reactions. Key parameters such as the Gibbs free energy of reaction (ΔG°rxn) are calculated to determine whether a reaction is spontaneous. nih.govelsevierpure.com

Electronic structure methods have been used to calculate thermochemical properties for TCP and its potential degradation products. nih.govelsevierpure.comacs.org These calculations have shown that several degradation pathways are thermodynamically favorable under standard conditions. nih.govelsevierpure.comresearchgate.net The most favorable reaction identified is reductive β-elimination, followed closely by reductive dechlorination and dehydrochlorination. nih.govelsevierpure.comacs.org These findings are crucial for predicting the ultimate fate of TCP in various environments and for designing effective remediation strategies. researchgate.net

| Reaction Pathway | ΔG°rxn (kcal/mol) |

|---|---|

| Reductive β-elimination | ≈ -32 |

| Reductive dechlorination (Hydrogenolysis) | ≈ -27 |

| Dehydrochlorination | ≈ -27 |

| Nucleophilic substitution by OH⁻ | ≈ -25 |

| First electron-transfer step (initial reduction) | ≈ +15 |

This table presents the calculated standard Gibbs free energies for various degradation reactions of 1,2,3-trichloropropane, indicating their thermodynamic favorability. Data sourced from computational studies. nih.govelsevierpure.comacs.org

Modeling Reductive and Eliminative Dechlorination Processes (Conceptual framework from related compounds)

Modeling studies, often drawing on knowledge from other chlorinated hydrocarbons, have been essential in understanding the reductive and eliminative dechlorination of TCP. rsc.orgresearchgate.netnih.gov The characteristic degradation pathway for halogenated compounds in anoxic environments is reductive dechlorination. nih.govenviro.wiki For compounds with vicinal chlorine atoms (on adjacent carbons) like TCP, this can proceed via hydrogenolysis (replacement of a chlorine atom with a hydrogen atom) or reductive elimination (removal of two chlorine atoms to form a double bond). enviro.wiki

Computational models suggest that for TCP, a pathway involving β-elimination to form allyl chloride, followed by hydrogenolysis to propene, is the most thermodynamically favored route. rsc.orgresearchgate.netnih.gov This theoretical prediction aligns with experimental observations from batch experiments using zero-valent zinc as the reductant. rsc.orgresearchgate.netnih.gov The initial step in these reduction reactions, the transfer of the first electron, is predicted to be unfavorable under standard conditions and is thought to occur only at higher pH values, suggesting that reduction via natural attenuation is unlikely. nih.govelsevierpure.comacs.org

Research into Abiotic Transformation Processes

Abiotic transformation processes, which are chemical reactions that occur without the involvement of living organisms, play a significant role in the environmental fate of TCP. Research has focused on understanding the rates and mechanisms of these processes, particularly hydrolysis and reductive degradation.

Investigations into Hydrolytic Stability and Degradation

Investigations have shown that 1,2,3-trichloropropane is highly resistant to hydrolysis under typical environmental conditions. nih.gov The half-life for hydrolysis at 25°C and pH 7 is estimated to be on the order of hundreds of years. nih.gov

However, the rate of hydrolysis is significantly influenced by temperature and pH. serdp-estcp.mil Base-catalyzed hydrolysis becomes more favorable at high pH and elevated temperatures. serdp-estcp.milacs.org For instance, under conditions of in situ thermal remediation, which involves heating the contaminated subsurface, hydrolysis can become a significant degradation pathway. serdp-estcp.milacs.org At high temperatures, 2,3-dichloro-1-propene (B165496) has been identified as a product of TCP hydrolysis. nih.gov

Studies on Reductive Degradation Mechanisms (e.g., with Zero-Valent Metals, based on chlorinated hydrocarbon research)

Reductive degradation using zero-valent metals (ZVMs) is a widely studied remediation technique for chlorinated hydrocarbons. While common reductants like zero-valent iron (ZVI) show very slow degradation rates for TCP, other metals have proven more effective. serdp-estcp.mildtic.milnih.gov

Zero-valent zinc (ZVZ) has been identified as a particularly effective reductant for TCP, demonstrating degradation rates that are orders of magnitude higher than those of ZVI. nih.govacs.orgacs.org Studies with granular ZVZ show rapid degradation of TCP without the formation of problematic chlorinated intermediates like dichloropropanes or chloropropenes. acs.orgacs.org The reactivity of ZVZ is, however, dependent on solution chemistry, particularly pH. acs.orgerwiki.net Reactivity is lowest in the pH range of 8-10 and increases under more acidic or more basic conditions, a trend that appears to be related to the solubility of the zinc oxide layer that forms on the metal's surface. acs.orgerwiki.net

| Reductant | kSA (L m⁻² h⁻¹) | Significance for Remediation |

|---|---|---|

| Activated nano-Fe⁰ | ~10⁻⁴ | Generally considered too low for effective in situ applications. |

| Granular Zn⁰ | 10⁻³ - 10⁻² | Significantly faster rates, suggesting practical application potential. |

This table compares the surface-area-normalized rate constants for the degradation of 1,2,3-trichloropropane by different zero-valent metals. acs.orgnih.govacs.org

Oxidative Degradation Research and Reagent Efficacy

Research into the chemical degradation of persistent chlorinated hydrocarbons like 1,3,3-trichloropropene has increasingly focused on Advanced Oxidation Processes (AOPs). These methods are designed to generate highly reactive radical species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can non-selectively oxidize a wide range of organic contaminants. Studies on analogous compounds, such as 1,2,3-trichloropropane (TCP), provide significant insight into the potential efficacy of these reagents for degrading chlorinated propenes. nih.govresearchgate.net

Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), is a well-studied AOP. The reaction produces hydroxyl radicals that can initiate the oxidative degradation of chlorinated compounds. nih.govresearchgate.net Research on TCP has shown that Fe²⁺ is the most effective iron type for promoting degradation with H₂O₂, leading to oxidation products such as 1,3-dichloroacetone (B141476) and 2,3-dichloro-1-propene. nih.gov The efficiency of the Fenton process is highly dependent on system variables, including pH, temperature, and the initial concentrations of the reagent and the contaminant. researchgate.netfiu.edu

Another promising AOP involves the activation of persulfate (S₂O₈²⁻) or peroxydisulfate (B1198043) (PDS) to generate sulfate radicals. These radicals have a higher redox potential and a longer half-life than hydroxyl radicals, making them particularly effective for in-situ chemical oxidation (ISCO) of groundwater contaminants. researchgate.net Activation methods include heat, alkaline conditions, and transition metals. For instance, zero-valent iron (ZVI) has been shown to effectively activate persulfate for the degradation of various organic pollutants. researchgate.net While direct studies on this compound are limited, the principles derived from research on other highly chlorinated compounds suggest that activated persulfate would be a potent method for its degradation. researchgate.net

The table below summarizes the efficacy of various oxidative reagents based on research on related chlorinated compounds.

| Oxidative Reagent/System | Target Compound(s) | Key Findings & Efficacy | Reference |

|---|---|---|---|

| Fenton's Reagent (Fe²⁺/H₂O₂) | 1,2,3-Trichloropropane (TCP), Chlorinated Phenols | Effective in reducing TCP concentration and increasing biodegradability. Oxidation kinetics are dependent on the degree of chlorination. nih.govfiu.edu | nih.govfiu.edu |

| Activated Persulfate (e.g., ZVI/PDS) | 1,2,3-Trichloropropane (TCP), Phenylurea Herbicides | Efficiently degrades target compounds. Reductive radicals with nucleophilic character can be formed to degrade highly chlorinated compounds. researchgate.net | researchgate.net |

| Ozone-based Processes | Chlorophenols | Can degrade refractory compounds into more biodegradable intermediates. Efficacy can be enhanced with catalysts or UV light. kuleuven.be | kuleuven.be |

Biotic Degradation Potential and Microbial Interactions: Emerging Research Areas

The biodegradation of highly chlorinated xenobiotic compounds like this compound is a significant area of research, as microbial processes offer a potentially sustainable and cost-effective remediation strategy. rug.nl While many chlorinated compounds are recalcitrant, microorganisms have demonstrated a remarkable ability to evolve metabolic pathways for their degradation. nih.gov Research into the biotic degradation of this compound focuses on identifying and enhancing the capabilities of microbes that can cleave its carbon-halogen bonds.

Microbial degradation of halogenated hydrocarbons can proceed through several enzymatic mechanisms under both aerobic and anaerobic conditions. eurochlor.orgrsc.org The key enzymes involved in initiating the breakdown of these compounds are dehalogenases, monooxygenases, and dioxygenases. eurochlor.orgresearchgate.net

Hydrolytic Dehalogenases: These enzymes catalyze the cleavage of a carbon-halogen bond, replacing the halogen atom with a hydroxyl group from a water molecule. nih.govresearchgate.net This is a critical first step in the aerobic degradation of many haloalkanes. nih.gov Studies on the degradation of the related compound 1,2,3-trichloropropane (TCP) have shown that the initial dehalogenation to 2,3-dichloro-1-propanol (B139626) is the rate-limiting step. nih.govasm.org

Oxygenases: Monooxygenase and dioxygenase enzymes incorporate one or two atoms of molecular oxygen into the substrate, respectively. This can lead to the destabilization of the molecule and subsequent dehalogenation and ring cleavage in the case of aromatic compounds. eurochlor.orgresearchgate.net For halogenated alkenes, these enzymes can catalyze epoxidation, which is a key step in their aerobic biotransformation. psu.edu

Reductive Dehalogenation: Under anaerobic conditions, some bacteria can use chlorinated compounds as terminal electron acceptors in a process called halorespiration. eurochlor.orgrsc.org This process involves the removal of a halogen atom and its replacement with a hydrogen atom, leading to a less chlorinated and often less toxic product. usgs.gov

Comparative studies show that the structure of the halogenated propene, including the number and position of chlorine atoms, significantly influences its susceptibility to microbial attack and the specific enzymatic pathways involved.

Natural microbial degradation of recalcitrant compounds like this compound is often slow or incomplete. rug.nlasm.org Genetic engineering and directed evolution offer powerful tools to accelerate this process by enhancing the activity and specificity of key catabolic enzymes. tandfonline.comnih.gov

The conceptual framework for this approach, drawn from successful studies on compounds like TCP, involves several key steps: nih.govasm.orgnih.gov

Identification of a Rate-Limiting Enzyme: The first step is to identify the key enzyme that is a bottleneck in the degradation pathway. For many chlorinated hydrocarbons, this is the initial dehalogenase. nih.govasm.org

Gene Isolation and Mutagenesis: The gene encoding the target enzyme is isolated. Directed evolution techniques, such as error-prone PCR or DNA shuffling, are then used to create a library of mutant genes with random mutations. nih.gov

High-Throughput Screening: The library of mutant enzymes is expressed in a suitable host, and a high-throughput screening method is used to identify variants with improved activity towards the target compound (e.g., this compound).

Pathway Engineering: The gene for the evolved, highly active enzyme is introduced into a host microorganism that can utilize the subsequent degradation intermediates. For example, an evolved haloalkane dehalogenase gene was expressed in Agrobacterium radiobacter AD1, a bacterium capable of growing on 2,3-dichloro-1-propanol, which conferred the ability to use TCP as a sole carbon and energy source. asm.orgnih.gov

This strategy of evolving a key enzyme and placing it into a suitable metabolic context has been demonstrated to be effective for constructing bacteria capable of degrading previously recalcitrant chemicals. nih.govasm.org It represents a promising conceptual framework for developing a biological treatment process for water contaminated with this compound.

Environmental Monitoring Methodologies and Fate Modeling Research

Accurate monitoring and predictive modeling are essential for assessing the environmental risks posed by this compound and for designing effective remediation strategies. Research in this area focuses on developing sensitive analytical methods and robust models to predict its transport and persistence. pnnl.gov

Due to its volatility and potential presence at trace levels, detecting this compound in complex environmental matrices like water and soil requires highly sensitive and selective analytical methods. ysi.com The standard approach for volatile organic compounds (VOCs) involves gas chromatography coupled with mass spectrometry (GC/MS). nih.gov

To achieve the low detection limits required for regulatory compliance and risk assessment, various sample preparation and preconcentration techniques are employed: nih.gov

Purge and Trap (P&T): This is a premier technique for analyzing VOCs in water. nih.gov An inert gas is bubbled through the sample, stripping the volatile analytes, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC/MS system. ysi.com Method modifications, such as heated purge, can significantly increase the response for compounds like chlorinated propanes. ysi.com

Solid-Phase Extraction (SPE): SPE involves passing a liquid sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of solvent. nih.gov Coupling SPE with P&T-GC/MS can substantially increase sample enrichment, allowing for detection limits in the sub-parts-per-trillion (ng/L) range for related compounds like TCP. nih.gov

Solid-Phase Microextraction (SPME): In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample. Analytes partition onto the fiber and are then thermally desorbed directly in the GC injector. This is a simple, solvent-free technique. nih.gov

The table below outlines advanced analytical methods applicable to the detection of this compound in environmental samples.

| Analytical Technique | Sample Preconcentration | Applicable Matrix | Typical Detection Limit Range | Reference |

|---|---|---|---|---|

| Gas Chromatography/Mass Spectrometry (GC/MS) | Purge and Trap (P&T) | Water | Low parts-per-trillion (ppt) or ng/L | ysi.com |

| GC/MS with Isotope Dilution | Solid-Phase Extraction (SPE) coupled to P&T | Water | Sub-ppt (ng/L) | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Solid-Phase Extraction (SPE) | Water | ng/L to µg/L | nih.gov |

| GC/MS | Solid-Phase Microextraction (SPME) | Water, Air | ng/L to µg/L | nih.gov |

Environmental fate and transport models are computational tools used to predict the movement, distribution, and longevity of contaminants in the environment. For this compound, a dense non-aqueous phase liquid (DNAPL), modeling is crucial for understanding its behavior in soil and groundwater systems. pnnl.gov

Key physical-chemical properties of this compound, such as its density greater than water, moderate water solubility, and volatility, govern its environmental fate. eurofinsus.com When released into the subsurface, it is likely to leach through the soil profile and penetrate the water table, potentially sinking to the bottom of aquifers where it can act as a long-term source of groundwater contamination. ysi.com

Models used to simulate the fate of such compounds typically incorporate several key processes:

Advection: The transport of the contaminant with the bulk flow of groundwater.

Dispersion: The spreading of the contaminant plume due to variations in water velocity.

Sorption: The partitioning of the contaminant between the aqueous phase and soil organic matter.

Degradation: The breakdown of the contaminant due to abiotic and biotic processes. The half-life of the compound is a critical input parameter. eurofinsus.com

These models help predict the extent of a contamination plume, estimate potential exposure concentrations at receptor points (e.g., drinking water wells), and evaluate the effectiveness of different remediation scenarios.

| Model Parameter | Description | Significance for this compound Fate |

|---|---|---|

| Aqueous Solubility | The maximum amount of the chemical that can dissolve in water. | Determines the concentration in the dissolved-phase plume originating from a source zone. |

| Vapor Pressure / Henry's Law Constant | A measure of the tendency of a chemical to volatilize from water to air. | Influences its partitioning between groundwater and soil gas (vapor intrusion potential). |

| Organic Carbon-Water Partition Coefficient (Koc) | Describes the tendency of the chemical to sorb to organic matter in soil and sediment. | Affects the mobility of the compound in the subsurface; higher Koc leads to slower transport. |

| Degradation Rate (Half-life) | The time required for half of the chemical mass to be transformed by biotic or abiotic processes. | A key factor determining the persistence of the compound in the environment. eurofinsus.com |

| Density | Mass per unit volume. | As a DNAPL (denser than water), it will sink in aquifers, making remediation more complex. eurofinsus.com |

Toxicological and Ecotoxicological Research of 1,3,3 Trichloropropene

Design and Execution of In Vitro and In Vivo Toxicological Assessments

Specific toxicological assessments for 1,3,3-trichloropropene are not extensively documented in publicly available scientific literature. However, the evaluation of related chlorinated hydrocarbons, such as 1,2,3-trichloropropane (B165214) (TCP), provides a framework for how such assessments would be designed and executed.

In Vitro Assessments: These laboratory-based studies would utilize cells and tissues to investigate the toxicity of this compound at a cellular level. Standard assays would include cytotoxicity tests on various cell lines (e.g., liver, kidney, nerve cells) to determine the concentration at which the compound causes cell death. Genotoxicity assays, such as the Ames test using Salmonella typhimurium strains, and chromosomal aberration tests in mammalian cells (e.g., Chinese hamster ovary cells), would be employed to assess the potential for DNA damage and mutations. nih.gov

In Vivo Assessments: Animal studies are essential for understanding the systemic effects of a substance. For a compound like this compound, these would likely involve acute, subchronic, and chronic exposure studies in rodent models (e.g., rats and mice). cdc.gov

Acute Toxicity: Determines the short-term effects of a single high-dose exposure. This often involves calculating the LD50 (lethal dose for 50% of the test population).

Subchronic Toxicity: Involves repeated exposure over a period of several weeks to months to identify target organs and establish a no-observed-adverse-effect level (NOAEL). cdc.gov

Chronic Toxicity and Carcinogenicity: Long-term studies (e.g., two years) are conducted to assess the potential for causing cancer and other chronic health effects. nih.gov

Throughout these studies, researchers would monitor a range of parameters including clinical signs of toxicity, body weight changes, hematology, clinical chemistry, and histopathological changes in major organs and tissues. cdc.gov

Research into Biochemical and Cellular Mechanisms of Toxicity

Detailed research into the specific biochemical and cellular mechanisms of toxicity for this compound is limited. However, insights can be drawn from studies on other chlorinated organic solvents.

Investigation of Compound Interaction with Biological Macromolecules and Cellular Components

Chlorinated aliphatic hydrocarbons are known to be reactive compounds that can interact with biological macromolecules. The toxicity of such compounds often stems from their ability to bind to proteins and DNA, potentially leading to cellular dysfunction. The allylic chloride structure present in this compound suggests it could be an alkylating agent, capable of forming covalent adducts with nucleophilic sites in macromolecules. This interaction can disrupt protein structure and function, and damage DNA, which is a key mechanism in the carcinogenicity of many related chemicals.

Metabolism is a critical factor in the toxicity of chlorinated hydrocarbons. The metabolic activation of these compounds, often by cytochrome P450 enzymes in the liver, can produce highly reactive intermediates such as epoxides. These electrophilic metabolites can then readily react with cellular macromolecules, initiating toxic effects.

Elucidation of Molecular Targets and Perturbed Biochemical Pathways

The specific molecular targets and perturbed biochemical pathways for this compound have not been definitively identified. However, based on research into similar chlorinated solvents, several potential mechanisms can be hypothesized. nih.gov

Oxidative Stress: Exposure to chlorinated hydrocarbons can lead to the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative damage to lipids, proteins, and DNA. researchgate.net

Mitochondrial Dysfunction: Mitochondria can be a target of toxic compounds, leading to impaired energy metabolism and the initiation of apoptosis (programmed cell death).

Disruption of Cellular Signaling: Chlorinated solvents have been shown to interfere with various cellular signaling pathways, which can have widespread effects on cell growth, differentiation, and survival. nih.govresearchgate.net For instance, some chlorinated solvents are known to interact with neuronal receptors, inhibiting excitatory channels and potentiating inhibitory ones. nih.gov

Genotoxicity and Mutagenicity Studies on Halogenated Propenes (Including relevance to this compound)

While studies specifically on this compound are scarce, research on other halogenated propenes provides valuable information regarding their potential for genotoxicity and mutagenicity. Many allylic chloropropenes are known to be mutagenic, particularly after metabolic activation. sigmaaldrich.com

Studies on a range of chloroolefins, including allyl chloride, 1,3-dichloropropene, and 1,2,3-trichloropropene, have been conducted using the Salmonella typhimurium/mammalian microsome test (Ames test). sigmaaldrich.com This assay is a standard method for detecting the mutagenic potential of chemical compounds.

The results indicate that metabolic activation, typically using a rat-liver homogenate fraction (S9), is often necessary to convert these compounds into their mutagenic forms. sigmaaldrich.com This process mimics the metabolic pathways in mammals, where enzymes can transform the parent compound into reactive electrophiles that can damage DNA. For some related compounds, such as 1,3-dichloropropene and 2,3-dichloro-1-propene (B165496), increasing the concentration of the S9 fraction enhances their mutagenic activity. sigmaaldrich.com

The genotoxicity of these compounds is often linked to their chemical structure, particularly the presence of an allylic chlorine atom, which makes the molecule susceptible to metabolic activation to form DNA-reactive species. Given its structure as an allylic chloropropene, it is plausible that this compound could also exhibit mutagenic properties following metabolic activation.

| Compound | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| 1,3-Dichloropropene | Salmonella typhimurium | Required | Mutagenic |

| 2,3-Dichloro-1-propene | Salmonella typhimurium | Required | Mutagenic |

| 1,2,3-Trichloropropene | Salmonella typhimurium | Required | Mutagenic |

| Allyl chloride | Salmonella typhimurium | Required | Mutagenic |

Ecotoxicological Investigations of Environmental Impact on Biological Systems

For related compounds like 1,3-dichloropropene, which is used as a soil fumigant, its release into the environment is a primary concern. nih.gov Such compounds can be mobile in soil and have the potential to leach into groundwater. nih.gov In the atmosphere, they are expected to exist as a vapor and degrade through reactions with photochemically-produced hydroxyl radicals. nih.gov

The toxicity of these substances to aquatic organisms is also a key aspect of their ecotoxicological profile. nih.gov Investigations would typically involve assessing the acute and chronic toxicity to representative aquatic species, such as fish, invertebrates (e.g., Daphnia), and algae. Given the general toxicity of chlorinated hydrocarbons, it is reasonable to assume that this compound could pose a risk to aquatic ecosystems if released into the environment. However, without specific data, a definitive assessment of its environmental impact cannot be made.

Industrial Significance and Emerging Research Applications of 1,3,3 Trichloropropene

Role as a Critical Chemical Intermediate in Advanced Manufacturing Processes

1,3,3-Trichloropropene is a chlorinated olefin that serves as a valuable intermediate in the synthesis of a variety of other chemical compounds. Its reactivity, derived from the presence of both a double bond and multiple chlorine atoms, allows for its conversion into more complex and specialized molecules. A primary application of this compound is in the production of other halogenated chemicals, particularly fluorinated compounds which have significant industrial use.

Research and patent literature indicate that this compound can be a precursor in the manufacturing of next-generation refrigerants and fluorinated polymers. For instance, it can be converted into hydrofluoroolefins (HFOs) such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) and 3,3,3-trifluoropropene (B1201522). These HFOs are sought after as replacements for older refrigerants due to their low global warming potential (GWP). The synthesis process often involves reacting this compound with hydrogen fluoride (B91410) (HF) in the presence of a catalyst.

Furthermore, its utility extends to the synthesis of specialty epoxides. It is an intermediate in the creation of Trichloropropene Oxide, a compound investigated for its role as an epoxide hydratase inhibitor. This demonstrates the role of this compound in producing specific, functionalized molecules for biochemical research and potential pharmaceutical development.

Table 1: Applications of this compound as a Chemical Intermediate

| Product Compound | Application Area | Synthesis Role of this compound |

|---|---|---|

| 2,3,3,3-tetrafluoropropene (HFO-1234yf) | Refrigerants, Air Conditioning | Precursor molecule for fluorination reactions. |

| 3,3,3-trifluoropropene (HFO-1243zf) | Monomer for fluorosilicones, Refrigerants | Starting material for gas-phase fluorination with hydrogen fluoride. google.com |

| Trichloropropene Oxide | Biochemical Research | Intermediate in the synthesis of the epoxide. chemicalbook.com |

| 1,1,1,3-tetrachloropropan-2-ol | Chemical Synthesis | Reactant for the addition of hypochlorous acid. researchgate.net |

Research and Development for New Applications in Specialty Chemicals and Materials Science

The field of materials science is continually exploring novel building blocks for advanced materials, and chlorinated organic compounds are a subject of ongoing research. While specific, large-scale applications of this compound in materials science are still emerging, the broader class of chlorinated materials is gaining attention for its potential to modulate electronic and physical properties.

One significant area of research is in the development of organic photovoltaic (OPV) cells. nih.gov Chlorination of organic molecules used in these cells has been shown to be an effective strategy for tuning energy levels and enhancing the intermolecular packing of materials. nih.gov This can lead to higher power conversion efficiencies. nih.gov The introduction of chlorine atoms can lower the energy levels and broaden the absorption spectra of the materials, which is beneficial for device performance. nih.gov Research in this area suggests a potential future where small, functionalized chlorinated olefins, derived from intermediates like this compound, could be incorporated into the design of new photoactive materials.

Another avenue of R&D is the use of chlorinated intermediates in the synthesis of polymers with specific properties. The reactivity of the carbon-chlorine bond and the double bond allows for various polymerization and modification reactions. This could lead to the development of specialty polymers, resins, or elastomers with enhanced flame resistance, chemical stability, or other desirable characteristics.

Strategic Analysis of Research and Development in the Chlorinated Organic Industry

The research and development landscape for the chlorinated organic industry, including compounds like this compound, is shaped by several overarching strategic drivers. The broader chlor-alkali industry, which produces the foundational raw material chlorine, is undergoing a significant transformation driven by technology, regulation, and market demands. breakthroughgroup.com